7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with formamidoximes under mild conditions using trifluoroacetic anhydride as a cyclizing agent . Another approach includes the use of benzohydrazide and 6-aminothiouracil in dimethyl formamide, followed by stirring under reflux in sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound .
Scientific Research Applications
7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells. The compound fits into the active site of CDK2 through essential hydrogen bonding interactions, disrupting the enzyme’s function and thereby inhibiting tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and also exhibits potent anticancer properties.
Uniqueness
7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique benzofuran moiety, which may contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C17H16N4O |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
7-(1-benzofuran-2-yl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H16N4O/c1-11(2)9-16-19-17-18-8-7-13(21(17)20-16)15-10-12-5-3-4-6-14(12)22-15/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
CWEHFMCLPBUFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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